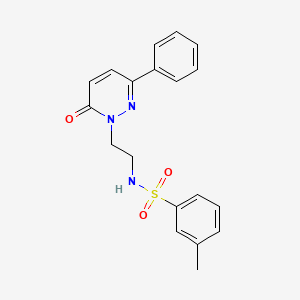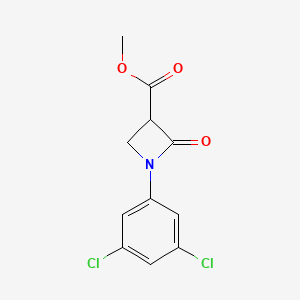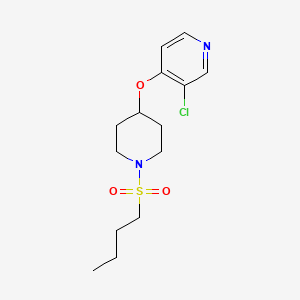![molecular formula C22H19N3O5S B2586543 N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide CAS No. 866041-09-0](/img/structure/B2586543.png)
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a structurally distinct positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5 . It is selective for mGluR5 over other mGluRs but exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .
Chemical Reactions Analysis
The compound acts through a novel site as a positive allosteric modulator of Group 1 Metabotropic Glutamate Receptors . It potentiates mGluR5 responses by a mechanism that is distinct from that of other known modulators .Applications De Recherche Scientifique
Pharmacology: Allosteric Modulation
This compound has been studied for its role as a Positive Allosteric Modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR5 . Allosteric modulators like this compound do not bind to the same site as the neurotransmitter (orthosteric ligand) but bind to a different site on the receptor to modulate its activity. This can lead to the development of new drugs with fewer side effects compared to traditional agonists or antagonists.
Medicinal Chemistry: Antihypertensive Agents
The structural analogs of this compound have been explored for their potential as antihypertensive agents . The ability to modulate blood pressure through the manipulation of specific pathways makes these compounds valuable in the design of new medications for hypertension.
Synthetic Chemistry: Building Blocks
Compounds with similar structures have been used as building blocks in synthetic chemistry for the preparation of more complex molecules . Their versatile reactivity profiles enable the construction of diverse heterocyclic compounds, which are often found in pharmaceuticals.
Biochemistry: Enzyme Inhibition
The compound’s analogs have been investigated as inhibitors of various enzymes, such as aldose reductase, which is significant in managing complications related to diabetes . Enzyme inhibitors are crucial tools in both therapeutic treatment and biochemical research.
Neuropharmacology: Neurotransmitter Receptor Research
Research into compounds like this one aids in understanding the functioning of neurotransmitter receptors and the development of drugs that can correct imbalances in neurotransmitter systems . This is particularly relevant in the treatment of neurological disorders.
Drug Design: Therapeutic Activity Profiling
The compound’s framework is useful in drug design, where it can be modified to create derivatives with a range of therapeutic activities, including antimicrobial, antiviral, and anticancer properties . This versatility is essential for the development of targeted therapies.
Molecular Biology: Signal Transduction Studies
Due to its interaction with cell signaling pathways, such as those involving mGluRs, this compound can be used in molecular biology studies to understand signal transduction mechanisms . This knowledge can lead to the discovery of new therapeutic targets.
Chemical Biology: Modulation of Biological Pathways
The compound’s ability to modulate biological pathways makes it a valuable tool in chemical biology for dissecting complex biological processes . By altering specific pathways, researchers can study the effects on cellular functions and disease states.
Mécanisme D'action
Target of Action
Similar compounds have been found to selectively target mglur5 over other mglurs .
Mode of Action
It is known that similar compounds exhibit submicromolar activity at pde6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (erg) potassium channel .
Biochemical Pathways
Based on its targets, it can be inferred that it may influence the signaling pathways associated with mglur5, pde6, δ- and κ-opioid receptors, and erg potassium channels .
Result of Action
Based on its mode of action, it can be inferred that it may modulate the activity of its target receptors and channels, thereby influencing cellular signaling .
Propriétés
IUPAC Name |
N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-29-17-8-7-13(11-18(17)30-2)19(26)24-22-23-14(12-31-22)9-10-25-20(27)15-5-3-4-6-16(15)21(25)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYNOASTIZYMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2586469.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2586471.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2586474.png)
![1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B2586475.png)
![ethyl 2-[(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2586476.png)

![1-[3-(2-Pyrazinyl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride hydrate](/img/structure/B2586479.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2586480.png)

![2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2586482.png)
